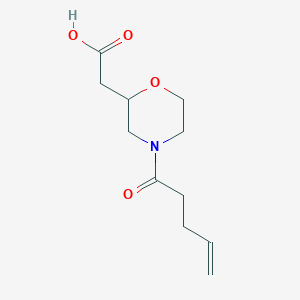![molecular formula C15H20N2O4 B7579804 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid](/img/structure/B7579804.png)
2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid, also known as DMBAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMBAA is a derivative of the amino acid glycine and is synthesized through a multi-step process.
科学研究应用
2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
作用机制
The mechanism of action of 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage.
实验室实验的优点和局限性
One advantage of using 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal models, which makes it a safe compound to work with in the lab. However, one limitation of using 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
未来方向
There are several future directions for research on 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid. One area of interest is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to understand the mechanism of action of 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid, which could lead to the development of more targeted therapies. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques. Overall, 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid is a promising compound that has the potential to be used in a variety of therapeutic applications.
合成方法
The synthesis of 2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid involves several steps, starting with the reaction of 3-dimethylaminobenzoyl chloride with morpholine in the presence of a base. This reaction yields 4-[3-(dimethylamino)benzoyl]morpholine, which is then reacted with chloroacetic acid to form 2-[4-[3-(dimethylamino)benzoyl]morpholin-2-yl]acetic acid. The final product is purified through recrystallization and characterized using various analytical techniques.
属性
IUPAC Name |
2-[4-[3-(dimethylamino)benzoyl]morpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-16(2)12-5-3-4-11(8-12)15(20)17-6-7-21-13(10-17)9-14(18)19/h3-5,8,13H,6-7,9-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPBWGDETRCVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCOC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579727.png)
![2-[4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579735.png)
![2-[4-(Azocane-1-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579743.png)
![N-[(2-chlorophenyl)methyl]-2-morpholin-2-ylacetamide](/img/structure/B7579751.png)
![2-[4-(1H-pyrrole-2-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7579754.png)
![2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579762.png)
![2-[4-(2-Chloro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579767.png)
![2-[4-[(E)-3-phenylprop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579772.png)
![2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579780.png)
![2-[[(5-Ethyl-2-methylpyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579802.png)

![3-[(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)methyl]benzoic acid](/img/structure/B7579821.png)
![2-[[3-(4-Fluorophenyl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579824.png)
![(2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid](/img/structure/B7579839.png)